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Octyl-α-hydroxyglutarate

Cat. No.: B1153953
M. Wt: 260.3
InChI Key: UJZOKTKSGUOCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Octyl-α-hydroxyglutarate as a Research Probe

This compound is a chemically modified, cell-permeable derivative of α-hydroxyglutarate (2-HG). stemcell.combiomol.com Its utility as a research probe stems from its ability to enter cells and mimic the effects of elevated levels of 2-HG, a metabolite implicated in various pathological conditions. medchemexpress.comnih.gov The addition of an octyl group enhances the molecule's lipophilicity, facilitating its passage across cell membranes. nih.gov This allows researchers to investigate the downstream cellular consequences of 2-HG accumulation in a controlled manner. medchemexpress.comnih.gov

The primary application of this compound is in the study of enzymes that are affected by 2-HG. stemcell.com Specifically, it has been instrumental in examining the role of 2-HG in the context of cancers with mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes. biomol.comcaymanchem.com These mutations lead to the abnormal production of 2-HG. stemcell.comcaymanchem.com By using this compound, scientists can simulate this condition in laboratory settings to understand its impact on cellular functions, such as mitochondrial processes and DNA repair. caymanchem.comglpbio.com

Overview of Alpha-Hydroxyglutarates in Cellular Biochemistry

Alpha-hydroxyglutarate (2-HG) is a metabolite that is structurally similar to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle. wikipedia.orgfrontiersin.org In normal cellular metabolism, 2-HG is present at low levels and is metabolized from α-ketoglutarate by hydroxyacid-oxoacid transhydrogenase in humans and 2-hydroxyglutarate synthase in bacteria. wikipedia.org It can be converted back to α-KG by the enzymes D- and L-2-hydroxyglutarate dehydrogenase. caymanchem.comwikipedia.org

The significance of 2-HG in cellular biochemistry became more apparent with the discovery of its role as an oncometabolite. nih.gov In certain cancers, mutations in IDH1 and IDH2 enzymes cause them to gain a new function: the conversion of α-KG to high levels of D-2-hydroxyglutarate. caymanchem.comwikipedia.org This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes involved in various cellular processes, including histone and DNA demethylation. caymanchem.comnih.govsigmaaldrich.com This inhibition leads to widespread changes in gene expression and can contribute to tumor development. wikipedia.orgnih.gov

Furthermore, 2-HG has been implicated in processes beyond cancer. For instance, L-2-hydroxyglutarate levels can increase under hypoxic (low oxygen) conditions. wikipedia.orgnih.gov The accumulation of either form of 2-HG due to mutations in their respective dehydrogenase enzymes leads to a rare neurometabolic disorder known as 2-hydroxyglutaric aciduria. biomol.comcaymanchem.com

Significance of Stereoisomerism: (2R)-Octyl-α-hydroxyglutarate and (2S)-Octyl-α-hydroxyglutarate in Research Applications

The two stereoisomers of this compound, (2R)- and (2S)-octyl-α-hydroxyglutarate, are critical for dissecting the specific roles of the D- and L-enantiomers of 2-HG in biological systems. nih.govnih.gov

(2R)-Octyl-α-hydroxyglutarate , also known as Octyl-D-2-HG, is a cell-permeable form of the D-isomer of 2-HG. medchemexpress.comcaymanchem.com This is the enantiomer that is predominantly produced by mutant IDH1 and IDH2 enzymes in cancer. caymanchem.com Consequently, (2R)-Octyl-α-hydroxyglutarate is extensively used to study the mechanisms by which D-2-HG promotes tumorigenesis. medchemexpress.comcaymanchem.com Research has shown that treatment of cells with this compound can lead to increased histone methylation, a key epigenetic modification, and can induce defects in homologous recombination, a DNA repair pathway. nih.govnih.gov

(2S)-Octyl-α-hydroxyglutarate , or Octyl-L-2-HG, is the cell-permeable version of the S-isomer. szabo-scandic.comadooq.com While not the primary oncometabolite in IDH-mutant cancers, L-2-HG is also an inhibitor of α-KG-dependent dioxygenases and its levels can be elevated in certain pathological states like hypoxia. nih.govsigmaaldrich.comnih.gov Studies using (2S)-Octyl-α-hydroxyglutarate have shown that it can also induce DNA double-strand breaks and affect histone methylation, with some research suggesting it may be a more potent inhibitor of certain histone demethylases than the (2R) isomer. nih.govnih.gov

The differential effects of these two isomers on cellular processes underscore the importance of stereochemistry in biological interactions. For instance, while both enantiomers can inhibit certain enzymes, they can have opposing effects on others, such as prolyl hydroxylases. sigmaaldrich.com The availability of both (2R)- and (2S)-Octyl-α-hydroxyglutarate provides researchers with precise tools to investigate the distinct biological consequences of each 2-HG enantiomer.

Table of Compound Properties

Property(2R)-Octyl-α-hydroxyglutarate(2S)-Octyl-α-hydroxyglutarate
Synonyms (2R)-Octyl-2-HG(2S)-Octyl-2-HG, L-Octyl-2HG
CAS Number 1391194-67-41391194-64-1
Molecular Formula C13H24O5C13H24O5
Molecular Weight 260.3 g/mol 260.3 g/mol
Primary Research Use Mimics the oncometabolite D-2-hydroxyglutarate produced by mutant IDH1/2 enzymes. medchemexpress.comcaymanchem.comInvestigates the role of L-2-hydroxyglutarate, which can be elevated in conditions like hypoxia. sigmaaldrich.comszabo-scandic.com
Key Research Findings Induces dose-dependent increases in DNA double-strand breaks and inhibits α-KG-dependent dioxygenases. stemcell.commedchemexpress.comAlso inhibits α-KG-dependent dioxygenases and has been shown to be a potent inhibitor of histone demethylases. nih.govsigmaaldrich.com

Properties

Molecular Formula

C13H24O5

Molecular Weight

260.3

InChI Key

UJZOKTKSGUOCCM-UHFFFAOYSA-N

Appearance

Assay:≥95%A crystalline solid

Synonyms

Octyl-2-HG; 

Origin of Product

United States

Biochemical Foundations of 2 Hydroxyglutarate and Its Octyl Derivatives

Endogenous Biosynthesis of 2-Hydroxyglutarate (2-HG) in Mammalian Systems

In mammalian cells, 2-hydroxyglutarate is a chiral molecule existing in two enantiomeric forms: D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). Under normal physiological conditions, these metabolites are present at low levels. Their synthesis occurs through several mechanisms, primarily involving the promiscuous activity of certain metabolic enzymes.

Non-Mutated Enzyme Activity and 2-HG Generation

The basal levels of 2-HG in healthy cells are maintained through the low-rate, non-canonical reactions of several metabolic enzymes. These enzymes, while primarily dedicated to other pathways, can mistakenly use α-ketoglutarate (α-KG) as a substrate, leading to the production of 2-HG. This phenomenon underscores the inherent flexibility and potential for off-target reactions within the cellular metabolic network.

Promiscuous Activities of Metabolic Enzymes (e.g., LDHA, MDH, PHGDH) in 2-HG Production

Several key metabolic enzymes have been identified as contributors to the endogenous pool of 2-HG through their promiscuous catalytic activities. researchgate.net Lactate (B86563) dehydrogenase A (LDHA) and malate (B86768) dehydrogenases (MDH1 in the cytoplasm and MDH2 in the mitochondria), for instance, can reduce α-KG to L-2-HG. researchgate.netfrontiersin.org This reaction is particularly favored under conditions of hypoxia and acidic pH. nih.gov

Conversely, phosphoglycerate dehydrogenase (PHGDH), an enzyme in the serine biosynthesis pathway, has been shown to promiscuously catalyze the reduction of α-KG to D-2-HG. nih.govresearchgate.net The kinetic parameters of these promiscuous reactions are significantly lower than those for their primary substrates, reflecting their nature as metabolic side-reactions. frontiersin.org

Enzymes with Promiscuous Activity in 2-HG Production

EnzymePrimary FunctionPromiscuous ReactionProductCellular Location
Lactate Dehydrogenase A (LDHA)Pyruvate to Lactateα-Ketoglutarate to L-2-HydroxyglutarateL-2-HGCytoplasm
Malate Dehydrogenase 1 (MDH1)Malate to Oxaloacetateα-Ketoglutarate to L-2-HydroxyglutarateL-2-HGCytoplasm
Malate Dehydrogenase 2 (MDH2)Malate to Oxaloacetate (TCA cycle)α-Ketoglutarate to L-2-HydroxyglutarateL-2-HGMitochondria
Phosphoglycerate Dehydrogenase (PHGDH)3-Phosphoglycerate to 3-Phosphohydroxypyruvateα-Ketoglutarate to D-2-HydroxyglutarateD-2-HGCytoplasm

Neomorphic Isocitrate Dehydrogenase (IDH) Activity in 2-HG Accumulation

The most significant source of 2-HG accumulation, particularly in the context of cancer, arises from mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. nih.govportlandpress.com These mutations confer a "neomorphic" or new function to the enzyme, leading to a dramatic increase in the production of D-2-HG. researchgate.net

Mechanism of IDH1 and IDH2 Mutations Converting α-Ketoglutarate to 2-HG

Wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) are homodimeric enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, concomitantly reducing NADP+ to NADPH. researchgate.net Cancer-associated mutations are typically heterozygous and occur at specific arginine residues in the enzyme's active site (R132 in IDH1, and R140 or R172 in IDH2). researchgate.net

These mutations alter the active site, impairing the enzyme's ability to bind isocitrate. Instead, the mutant enzyme gains the novel ability to bind α-ketoglutarate and, using NADPH as a cofactor, reduces it to D-2-hydroxyglutarate. researchgate.netresearchgate.net The mutant IDH enzyme exists as a heterodimer with a wild-type subunit. The wild-type monomer can still convert isocitrate to α-ketoglutarate, thereby providing the substrate for the mutant monomer's neomorphic activity. nih.gov

Stereospecific Production of D-2-Hydroxyglutarate by Mutant IDH

A key feature of the neomorphic activity of mutant IDH1 and IDH2 is the stereospecific production of the D-enantiomer of 2-hydroxyglutarate (D-2-HG). nih.gov This is in contrast to the promiscuous activities of LDHA and MDH, which primarily produce L-2-HG. The high levels of D-2-HG produced by mutant IDH enzymes can reach millimolar concentrations within tumor cells, profoundly impacting cellular processes. nih.gov

Metabolic Fates and Enzymatic Degradation of 2-Hydroxyglutarate

To prevent the accumulation of 2-HG, cells possess specific enzymes that degrade both the D- and L-enantiomers. These enzymes, D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH), are located in the mitochondria. frontiersin.org They catalyze the oxidation of their respective 2-HG enantiomers back to α-ketoglutarate, using flavin adenine (B156593) dinucleotide (FAD) as a cofactor. frontiersin.org The loss-of-function mutations in the genes encoding these dehydrogenases are the cause of rare genetic disorders known as 2-hydroxyglutaric acidurias.

Octyl-α-hydroxyglutarate: A Research Tool

This compound is a synthetic, cell-permeable derivative of 2-hydroxyglutarate. stemcell.comcaymanchem.com By attaching an octyl group, the molecule becomes more lipophilic, allowing it to cross cell membranes more readily. medchemexpress.com Once inside the cell, cellular esterases are thought to cleave the octyl group, releasing 2-hydroxyglutarate and increasing its intracellular concentration. nih.gov This compound is an invaluable tool for researchers studying the downstream effects of elevated 2-HG levels, allowing for the controlled introduction of either the D- or L-enantiomer into cultured cells to investigate its impact on processes such as epigenetic regulation, cellular differentiation, and DNA repair. nih.gov

Role of D- and L-2-Hydroxyglutarate Dehydrogenases

D-2-hydroxyglutarate dehydrogenase (D2HGDH) and L-2-hydroxyglutarate dehydrogenase (L2HGDH) are mitochondrial enzymes crucial for the metabolism of D- and L-2-hydroxyglutarate (2-HG), respectively. elifesciences.org These enzymes belong to the family of oxidoreductases and catalyze the oxidation of their respective 2-HG enantiomers back to alpha-ketoglutarate (B1197944) (α-KG), also known as 2-oxoglutarate. elifesciences.orgashpublications.orgfrontiersin.org This conversion is a vital "metabolite repair" mechanism, preventing the accumulation of 2-HG, which can be toxic at high levels. ashpublications.org

Both D2HGDH and L2HGDH are flavin adenine dinucleotide (FAD)-dependent enzymes. elifesciences.orgresearchgate.net The genes encoding these enzymes, D2HGDH and L2HGDH, provide the instructions for synthesizing these essential proteins. frontiersin.orgnih.gov Mutations in these genes can lead to a deficiency in the respective dehydrogenase, resulting in the accumulation of D-2-HG or L-2-HG. frontiersin.orgnih.gov This accumulation is characteristic of rare metabolic disorders known as D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, which primarily affect the brain and can cause severe neurological symptoms. frontiersin.orgwikipedia.org

The activity of these dehydrogenases is highest in the liver and kidney, but they are also active in the heart and brain. acs.org Their function within the mitochondria links the metabolism of 2-hydroxyglutarate directly to cellular energy production, as their product, α-KG, is a key intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov

EnzymeGeneSubstrateProductCellular LocationCofactorAssociated Disorder
D-2-hydroxyglutarate dehydrogenase (D2HGDH) D2HGDHD-2-hydroxyglutaratealpha-ketoglutarateMitochondriaFADD-2-hydroxyglutaric aciduria
L-2-hydroxyglutarate dehydrogenase (L2HGDH) L2HGDHL-2-hydroxyglutaratealpha-ketoglutarateMitochondriaFADL-2-hydroxyglutaric aciduria

Interplay of 2-HG Metabolism with the Tricarboxylic Acid (TCA) Cycle

The metabolism of 2-hydroxyglutarate is intricately linked with the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration. The key molecule connecting these two pathways is alpha-ketoglutarate (α-KG), a crucial intermediate of the TCA cycle. frontiersin.orgnih.gov Under normal physiological conditions, 2-HG is produced in small amounts from α-KG through the "promiscuous" activity of certain enzymes, such as malate dehydrogenase and lactate dehydrogenase. frontiersin.org

The primary mechanism for 2-HG removal is its conversion back to α-KG by D- and L-2-hydroxyglutarate dehydrogenases. wikipedia.org This reaction replenishes the TCA cycle's pool of α-KG, allowing it to continue its role in energy production and biosynthesis. frontiersin.orgnih.gov

However, in certain pathological conditions, particularly in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 or 2 enzymes, the production of 2-HG is dramatically increased. researchgate.netnih.gov These mutant IDH enzymes gain a neomorphic function, catalyzing the reduction of α-KG to D-2-hydroxyglutarate, consuming NADPH in the process. elifesciences.orgashpublications.org This leads to a significant accumulation of D-2-HG and a depletion of α-KG. ashpublications.org

The accumulation of 2-HG can competitively inhibit α-KG-dependent dioxygenases, which are involved in a wide range of cellular processes, including epigenetic regulation. elifesciences.org While the conversion of 2-HG back to α-KG can occur, in some cancer cells, 2-HG is considered a terminal metabolite, with its rate of conversion being very low. nih.govwikipedia.org This disruption of the normal balance between 2-HG and α-KG has profound effects on cellular metabolism and contributes to the pathology of these diseases. ashpublications.org

ProcessKey Molecule(s)Enzymes InvolvedMetabolic Context
2-HG Synthesis (Normal) alpha-ketoglutarateMalate dehydrogenase, Lactate dehydrogenase (promiscuous activity)Normal physiology
2-HG Synthesis (Pathological) alpha-ketoglutarateMutant Isocitrate Dehydrogenase (IDH1/2)Cancer (e.g., glioma, AML)
2-HG Catabolism D/L-2-hydroxyglutarate, alpha-ketoglutarateD/L-2-hydroxyglutarate dehydrogenasesMetabolite repair, links to TCA cycle
TCA Cycle Link alpha-ketoglutarateTCA cycle enzymesCentral energy metabolism

Molecular and Cellular Mechanisms of Action of Octyl α Hydroxyglutarate

Competitive Inhibition of Alpha-Ketoglutarate-Dependent Dioxygenases by 2-HG

Alpha-ketoglutarate-dependent dioxygenases utilize α-KG as a crucial co-substrate to catalyze oxidative reactions that modify proteins and nucleic acids. nih.govnih.gov 2-HG, produced from octyl-α-hydroxyglutarate, competes with α-KG for the binding site on these enzymes, thereby inhibiting their catalytic activity. stemcell.comcaymanchem.comnih.gov This inhibition disrupts the normal function of several key enzyme families, including histone demethylases and DNA hydroxylases, leading to significant alterations in the cellular epigenome. caymanchem.comnih.gov

A major class of enzymes inhibited by 2-HG are the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs). nih.govresearchgate.net These enzymes are responsible for removing methyl groups from lysine residues on histone proteins, a key process in regulating chromatin structure and gene expression. researchgate.netelifesciences.org By competitively inhibiting KDMs, 2-HG leads to a state of histone hypermethylation. nih.govresearchgate.net

Biochemical and cellular assays have demonstrated that 2-HG potently inhibits the activity of various JmjC demethylases. researchgate.netembopress.org For instance, the half-maximal inhibitory concentration (IC50) for the R-enantiomer of 2-HG (R-2HG) against the histone demethylase JMJD2A was found to be approximately 25 μM. researchgate.netembopress.orgnih.gov This inhibition affects a wide range of histone demethylases involved in removing methyl marks from various histone residues, including H3K4, H3K9, H3K27, and H3K79. nih.gov The consequence of this widespread inhibition is a global increase in histone methylation levels. nih.gov

Table 1: Inhibition of α-KG-Dependent Dioxygenases by 2-Hydroxyglutarate (2-HG)
Enzyme FamilySpecific Enzyme ExamplePrimary FunctionEffect of 2-HG InhibitionReference
Histone Lysine Demethylases (KDMs)JMJD2ARemoves methyl groups from histone lysine residues (e.g., H3K9, H3K36).Increased histone methylation (hypermethylation). nih.govresearchgate.net
Ten-Eleven Translocation (TET) DNA HydroxylasesTET1, TET2, TET3Oxidizes 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating DNA demethylation.Decreased 5hmC levels, leading to DNA hypermethylation. aacrjournals.orgnih.govnih.gov
Prolyl Hydroxylases (PHDs)PHD2Hydroxylates Hypoxia-Inducible Factor 1α (HIF-1α), targeting it for degradation.Stabilization and accumulation of HIF-1α. nih.govembopress.org
Collagen Prolyl-4-Hydroxylase (C-P4H)C-P4HHydroxylates proline residues in procollagen (B1174764), essential for collagen triple helix stability.Decreased production of endostatin (B67465) (a collagen fragment). nih.govnih.gov

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are also α-KG-dependent dioxygenases that are inhibited by 2-HG. aacrjournals.orgnih.govnih.gov TET enzymes play a crucial role in active DNA demethylation by catalyzing the oxidation of 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC). nih.govbiorxiv.org This conversion is the first step in a pathway that can ultimately lead to the replacement of a methylated cytosine with an unmethylated one. biorxiv.org

The inhibition of TET enzymes by 2-HG leads to a significant, global reduction in the levels of 5hmC in the genome. aacrjournals.orgnih.gov Studies have shown that treating cells with octyl-D-2-HG results in decreased global 5-hmC levels. aacrjournals.org This impairment of the first step of active DNA demethylation, coupled with the maintenance of DNA methylation by DNA methyltransferases during cell division, results in a progressive increase in DNA hypermethylation, particularly at CpG islands. aacrjournals.orgbiorxiv.org Research has demonstrated that different TET enzymes exhibit varying sensitivities to 2-HG, with TET2 being more potently inhibited than TET1 and TET3. nih.gov

2-HG also acts as an inhibitor of other α-KG-dependent dioxygenases, including prolyl hydroxylases (PHDs) and collagen prolyl-4-hydroxylase (C-P4H). nih.govembopress.org PHDs are key regulators of the hypoxia-inducible factor (HIF-1α). nih.govguidetopharmacology.org Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for proteasomal degradation. mdpi.com Inhibition of PHDs by 2-HG prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen. nih.gov

Collagen prolyl-4-hydroxylase is an essential enzyme in collagen biosynthesis, responsible for hydroxylating proline residues in procollagen chains. nih.govwikipedia.org This modification is critical for the proper folding and stability of the collagen triple helix. nih.gov Treatment of cells with cell-permeable 2-HG has been shown to inhibit C-P4H, resulting in a decrease in its downstream products, such as endostatin. nih.gov However, compared to its effect on histone demethylases, 2-HG is a relatively weaker inhibitor of prolyl hydroxylases. researchgate.netembopress.org

Epigenetic Remodeling Induced by this compound

The direct inhibition of histone and DNA demethylating enzymes by 2-HG, derived from this compound, culminates in extensive epigenetic remodeling. These changes in the epigenetic landscape, including altered DNA methylation and histone modification patterns, can lead to profound and lasting effects on gene expression and cellular identity. nih.govbiorxiv.org

As a direct consequence of TET enzyme inhibition, treatment with this compound induces DNA hypermethylation. aacrjournals.orgresearchgate.net The reduction in 5hmC prevents the removal of methyl groups from DNA, leading to a passive accumulation of 5mC over successive rounds of cell division. biorxiv.org This effect has been demonstrated in various cell types. For example, treatment of 293T cells and normal human astrocytes (NHAs) with octyl-D-2-HG was shown to induce CpG island methylation at the MIR148A promoter. aacrjournals.org After five passages with octyl-D-2-HG, approximately 24% of the CpG sites in the evaluated region of the MIR148A promoter became methylated in NHAs. aacrjournals.org This oncometabolite-induced hypermethylation can silence tumor suppressor genes and alter gene expression programs, contributing to cellular transformation. aacrjournals.orgresearchgate.net

The inhibition of JmjC histone demethylases by 2-HG results in a global increase in histone methylation marks. nih.govnih.gov Studies using cell-permeable octyl-2-HG have explicitly shown increases in specific histone methylation marks. Treatment of U-87MG glioblastoma cells with racemic octyl-2-HG, as well as the D- and L-isomers individually, led to a noticeable increase in the levels of dimethylated histone H3 at lysine 9 (H3K9me2) and dimethylated histone H3 at lysine 79 (H3K79me2). nih.gov Further research has shown that exposure to 2-HG can lead to elevated levels of both repressive (e.g., H3K27me3, H3K9me3) and permissive (e.g., H3K4me3, H3K36me3, H3K79me3) histone marks. nih.gov These widespread changes in histone methylation patterns disrupt the normal chromatin landscape, alter gene accessibility, and contribute to aberrant gene expression. nih.govnih.gov

Table 2: Epigenetic Consequences of this compound Treatment
Epigenetic ModificationMechanismSpecific Marks AffectedFunctional OutcomeReference
DNA MethylationInhibition of TET DNA hydroxylases.Global decrease in 5-hydroxymethylcytosine (5hmC); increase in 5-methylcytosine (5mC), particularly at CpG islands.Gene silencing, altered gene expression programs. aacrjournals.orgnih.govresearchgate.net
Histone MethylationInhibition of JmjC-domain containing histone lysine demethylases (KDMs).Increase in H3K9me2, H3K79me2, H3K9me3, H3K27me3, H3K4me3, H3K36me3.Disruption of chromatin structure, altered gene accessibility and expression. nih.govnih.gov

Influence on Chromatin Conformation and Function

This compound, by delivering 2-hydroxyglutarate (2-HG) into cells, plays a significant role in altering chromatin conformation and function, primarily through the inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes that includes histone demethylases. nih.govnih.govresearchgate.net This inhibitory action leads to significant changes in the epigenetic landscape of the cell.

The structural similarity between 2-HG and α-KG allows 2-HG to act as a competitive inhibitor, binding to the active site of these enzymes and preventing them from carrying out their normal functions. nih.govnih.gov Among the key targets of this inhibition are the Jumonji C (JmjC) domain-containing histone demethylases. elifesciences.orgnih.govembopress.org These enzymes are responsible for removing methyl groups from histone proteins, a critical process in regulating gene expression.

By inhibiting JmjC histone demethylases, the intracellular accumulation of 2-HG from this compound leads to a state of histone hypermethylation. nih.govelifesciences.org Specifically, an increase in methylation marks such as H3K9me2, H3K9me3, H3K27me3, and H3K36me2/3 has been observed. elifesciences.orgnih.gov These histone modifications are generally associated with a more condensed chromatin structure, known as heterochromatin, which is transcriptionally silent. This enhanced gene silencing can affect a wide range of cellular processes, including the repression of genes that would typically inhibit cell proliferation. elifesciences.orgnih.gov

The consequences of these epigenetic alterations are profound, leading to a destabilized chromatin regulatory landscape and a loss of cellular lineage fidelity, which can promote cellular heterogeneity within a tumor. nih.gov Research has shown that L-2HG, in particular, can rapidly and specifically regulate centromere condensation and heterochromatin organization, independent of changes in histone methylation. nih.gov This suggests that 2-HG can directly impact the physical structure of chromatin.

The table below summarizes the key α-ketoglutarate-dependent dioxygenases affected by 2-HG and the resulting impact on chromatin.

Enzyme FamilySpecific Enzymes (Examples)Normal FunctionEffect of 2-HG InhibitionConsequence for Chromatin
JmjC Histone Demethylases JMJD2A, JARID1C, UTXRemoval of methyl groups from histones (e.g., H3K9, H3K27, H3K36)Inhibition of demethylase activityIncreased histone methylation (hypermethylation)
TET DNA Hydroxylases TET1, TET2, TET3Oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC)Inhibition of hydroxylase activityDecreased levels of 5hmC, leading to DNA hypermethylation

Impact on Cellular Metabolic Reprogramming

The introduction of this compound into cells initiates a significant cascade of metabolic reprogramming, fundamentally altering cellular energy production and biosynthetic pathways. This disruption stems from the central role of its active form, 2-hydroxyglutarate (2-HG), as a competitive inhibitor of α-ketoglutarate (α-KG), a critical intermediate in cellular metabolism.

Disruption of Alpha-Ketoglutarate (B1197944) Homeostasis and TCA Cycle Substrate Drainage

This compound directly perturbs the delicate balance of α-ketoglutarate (α-KG) levels within the cell. nih.govnih.gov By introducing 2-hydroxyglutarate (2-HG), which mimics the accumulation seen in IDH-mutant cancers, it creates a competitive environment for α-KG-dependent enzymes. nih.govnih.gov This competition effectively reduces the availability of α-KG for its various metabolic functions.

Effects on Oxidative Mitochondrial Processes

The metabolic disruption caused by this compound extends to the core of cellular energy production: oxidative mitochondrial processes. The accumulation of 2-hydroxyglutarate (2-HG) has been shown to directly impact mitochondrial function.

One of the key findings is that 2-HG can inhibit ATP synthase (also known as Complex V of the electron transport chain). nih.gov This inhibition leads to a decrease in mitochondrial respiration and ATP production. nih.gov The reduced capacity for oxidative phosphorylation forces cells to adapt their energy metabolism, often leading to a greater reliance on glycolysis, even in the presence of oxygen (a phenomenon known as the Warburg effect).

Furthermore, the general disruption of the TCA cycle caused by α-KG depletion can lead to an increase in the production of reactive oxygen species (ROS) and dysregulation of redox homeostasis. nih.gov

The following table details the observed effects of 2-HG on key mitochondrial processes.

Mitochondrial ProcessKey Component AffectedEffect of 2-HGConsequence for Cellular Metabolism
Oxidative Phosphorylation ATP Synthase (Complex V)InhibitionDecreased ATP production, reduced mitochondrial respiration
Tricarboxylic Acid (TCA) Cycle α-Ketoglutarate Dehydrogenase (indirectly)Substrate depletion (α-KG)Reduced TCA cycle flux, impaired energy and precursor production
Redox Homeostasis Electron Transport ChainDysregulationIncreased Reactive Oxygen Species (ROS) production

Interplay with Glutamine Metabolism Pathways

The metabolic reprogramming induced by this compound is intricately linked with glutamine metabolism. In many cancer cells, particularly those with IDH mutations, there is a heightened dependence on glutamine, a phenomenon often referred to as "glutamine addiction". nih.govfrontiersin.org

Glutamine serves as a primary source for the anaplerotic replenishment of the TCA cycle, where it is converted to glutamate (B1630785) and subsequently to α-ketoglutarate (α-KG). axispharm.comnih.gov In the context of 2-hydroxyglutarate (2-HG) production, this pathway is particularly crucial. The α-KG derived from glutamine becomes the direct precursor for the synthesis of 2-HG. researchgate.net

Therefore, the ability of cells to produce 2-HG is often directly proportional to their capacity to take up and metabolize glutamine. nih.govresearchgate.net This creates a scenario where the oncogenic effects of 2-HG are fueled by the cell's reliance on glutamine. The inhibition of glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate, has been shown to suppress the growth of cells that are dependent on this pathway for 2-HG production. nih.gov This highlights the critical interplay between glutamine metabolism and the downstream effects of this compound.

Modulation of DNA Damage Response and Repair Pathways

A critical aspect of the cellular impact of this compound is its ability to modulate the intricate network of DNA damage response and repair pathways. The accumulation of its active form, 2-hydroxyglutarate (2-HG), leads to a cellular state that is deficient in certain DNA repair mechanisms, rendering cells more vulnerable to DNA damaging agents.

Suppression of Homology-Directed Repair (HDR) by 2-HG

One of the most significant findings regarding the impact of 2-hydroxyglutarate (2-HG) on DNA repair is its ability to suppress homology-directed repair (HDR). nih.govresearchgate.net HDR is a high-fidelity DNA repair pathway that is essential for the error-free repair of double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. wikipedia.org

The suppression of HDR by 2-HG leads to a phenotype often described as "BRCAness," as it mimics the DNA repair deficiencies seen in cells with mutations in the BRCA1 or BRCA2 genes. nih.gov This HDR deficiency makes cells exquisitely sensitive to inhibitors of poly (ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors are a class of targeted cancer therapies that are particularly effective against tumors with compromised HDR.

The underlying mechanism for this suppression of HDR is believed to be the inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases that are involved in the DNA damage response. nih.govresearchgate.net While the precise enzymes are still under investigation, it is thought that the hypermethylation of histone H3 at lysine 9 (H3K9) at loci near DNA strand breaks could impede the recruitment of HDR factors. researchgate.net Furthermore, 2-HG has been shown to inhibit the activity of ALKBH DNA repair enzymes, which are also α-KG-dependent. usuhs.edu

The table below summarizes the key findings related to the suppression of HDR by 2-HG.

FindingExperimental ObservationImplication
HDR Deficiency Cells treated with this compound show reduced efficiency in repairing double-strand breaks via homology-directed repair.Increased genomic instability and accumulation of DNA damage.
"BRCAness" Phenotype The HDR deficiency mirrors that of cells with BRCA1/2 mutations.Creates a therapeutic vulnerability that can be exploited.
PARP Inhibitor Sensitivity Cells exposed to 2-HG exhibit significantly increased sensitivity to PARP inhibitors.Provides a rationale for using PARP inhibitors in cancers with high levels of 2-HG.
Mechanism of Action Inhibition of α-ketoglutarate-dependent dioxygenases involved in the DNA damage response.Links the metabolic alterations induced by 2-HG directly to DNA repair pathways.

Induction of DNA Double-Strand Breaks (DSBs) by 2-HG

The accumulation of 2-HG within cells has been demonstrated to lead to an increase in DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.govnih.gov Studies utilizing the cell-permeable (2R)-octyl-α-hydroxyglutarate have shown a dose-dependent rise in DSBs in cells. nih.gov This effect is not due to a direct interaction of 2-HG with DNA, as in vitro experiments have shown that 2-HG does not directly cause DNA cleavage. nih.gov

The induction of DSBs appears to be a consequence of impaired DNA repair machinery, specifically a deficiency in the homologous recombination (HR) pathway. nih.govnih.gov The appearance of these unrepaired DSBs is rapid, occurring within hours of cellular exposure to 2-HG, which points towards a post-translational mechanism of action rather than an effect mediated by transcriptional changes. nih.gov This rapid accumulation of DSBs is a characteristic feature of cells with deficient HR. nih.gov The increased levels of DSBs in cells with high concentrations of 2-HG are visualized by an increase in γH2AX and phospho-53BP1 foci, which are markers for DNA double-strand breaks. nih.gov

Induction of DNA Double-Strand Breaks by 2-Hydroxyglutarate (2-HG)
Experimental ModelTreatmentKey FindingReference
IDH1-WT HeLa cells(2R)-octyl-α-hydroxyglutarateDose-dependent increase in DSBs. nih.gov
HCT116 and HeLa IDH1-WT cellsExogenous 2-HGRapid appearance of unrepaired DSBs (within 2 hours). nih.gov
Various human cancer cell linesExogenous 2-HG, fumarate, or succinateElevated DSBs observed as early as 2 hours after treatment. nih.gov
Human mammary epithelial cells (HMECs) and MCF-7 cells2-HGIncreased formation of γH2AX foci, indicating DSBs. nih.gov

Mechanistic Insights into Cellular Vulnerability to DNA Repair Modulators

The presence of high levels of 2-HG fosters a state of "BRCAness," a phenotype that describes cells with deficiencies in the HR pathway, similar to cells with mutations in the BRCA1 or BRCA2 genes. nih.govnih.govascopubs.org This acquired vulnerability makes cancer cells with elevated 2-HG particularly susceptible to DNA repair modulators, most notably poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov This susceptibility arises from a synthetic lethal interaction, where the simultaneous inhibition of two DNA repair pathways (in this case, HR deficiency due to 2-HG and PARP inhibition) leads to cell death. nih.govcap.org

The core mechanism underlying this vulnerability is the competitive inhibition of αKG-dependent dioxygenases by 2-HG. nih.govresearchgate.netembopress.org Among the enzymes affected are the histone lysine demethylases KDM4A and KDM4B. nih.govnih.gov Inhibition of these demethylases by 2-HG results in the hypermethylation of histone 3 at lysine 9 (H3K9me3). nih.gov This aberrant hypermethylation at loci surrounding DNA breaks masks the local H3K9 trimethylation signal that is crucial for the proper execution of HR. nih.gov

Consequently, the recruitment of key proximal HR factors, such as Tip60 and ATM, to the sites of DNA damage is significantly impaired. nih.gov This leads to reduced end-resection and a diminished recruitment of downstream repair factors, including RAD51, ultimately suppressing the HR pathway. nih.govnih.gov The suppression of HR by 2-HG can be reversed by treatment with small molecule inhibitors of mutant IDH, which block the production of 2-HG, thereby restoring HR function and eliminating the sensitivity to PARP inhibitors. nih.govnih.gov Furthermore, the effects of 2-HG can be mimicked by direct inhibition of KDM4A and KDM4B. nih.gov

The cellular context, specifically the presence of IDH1/2 mutations, is a primary determinant of this vulnerability. jci.org The resulting accumulation of 2-HG creates a dependence on alternative, often error-prone, DNA repair pathways, which can be exploited therapeutically with DNA repair modulators like PARP inhibitors. cap.orgfrontiersin.org

Mechanistic Basis of Cellular Vulnerability to DNA Repair Modulators Induced by 2-HG
Molecular EventConsequenceTherapeutic ImplicationReference
Inhibition of αKG-dependent dioxygenases (e.g., KDM4A, KDM4B) by 2-HGHypermethylation of H3K9; Impaired recruitment of HR factors (Tip60, ATM, RAD51)Suppression of Homologous Recombination (HR) nih.govnih.gov
Suppression of Homologous Recombination (HR)"BRCAness" phenotype; Increased reliance on other DNA repair pathwaysCreation of a synthetic lethal vulnerability nih.govnih.govascopubs.org
"BRCAness" phenotypeExquisite sensitivity to PARP inhibitorsTargeted therapy for IDH-mutant cancers nih.govnih.govcap.org
Treatment with mutant IDH inhibitorsDecreased 2-HG production; Restoration of HR functionReversal of PARP inhibitor sensitivity nih.govnih.gov

Investigative Applications of Octyl α Hydroxyglutarate in Disease Pathomechanisms Research

Modeling Oncogenic Effects of 2-Hydroxyglutarate in In Vitro Systems

The discovery of mutations in isocitrate dehydrogenase (IDH) enzymes and the resultant accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG) has revolutionized our understanding of certain cancers. researchgate.netnih.gov Octyl-α-hydroxyglutarate is instrumental in modeling the oncogenic effects of 2-HG in laboratory settings, providing a controlled system to dissect its complex roles in cancer biology.

Exploration of Cellular Transformation and Tumorigenic Mechanisms

This compound is a key tool for investigating how 2-HG drives the transformation of normal cells into cancerous ones. The accumulation of 2-HG is considered an early event in the development of certain cancers. frontiersin.org By introducing this compound into non-cancerous cell lines, researchers can study the initial molecular events that contribute to tumorigenesis.

A primary mechanism by which 2-HG is thought to promote cancer is through the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govstemcell.com These enzymes are involved in a wide range of cellular processes, including histone and DNA demethylation. caymanchem.com By inhibiting these enzymes, 2-HG can lead to widespread epigenetic changes, altering gene expression and promoting a cellular state conducive to cancer development. The reversibility of these effects, as demonstrated in studies using inhibitors of mutant IDH, suggests that targeting 2-HG production is a viable therapeutic strategy. nih.gov

Understanding the Pathophysiological Mechanisms of 2-Hydroxyglutaric Aciduria

2-Hydroxyglutaric aciduria is a group of rare inherited neurometabolic disorders characterized by the accumulation of D-2-HG, L-2-HG, or both in the body. nih.govmedlineplus.gov This accumulation leads to progressive brain damage and severe neurological symptoms. medlineplus.govnih.gov The different types of this disorder are caused by mutations in genes such as D2HGDH, L2HGDH, and IDH2. medlineplus.gov

Cell-permeable derivatives like this compound are invaluable for modeling this disease in vitro. By treating neuronal cell cultures with either octyl-(R)-2-hydroxyglutarate or octyl-(S)-2-hydroxyglutarate, researchers can simulate the toxic accumulation of the respective 2-HG enantiomers and investigate the downstream cellular and molecular consequences. This approach allows for the study of the mechanisms of neurotoxicity and the exploration of potential therapeutic interventions in a controlled laboratory setting. For instance, such models can be used to examine the impact of 2-HG on mitochondrial function, oxidative stress, and epigenetic regulation in brain cells, all of which are thought to contribute to the pathology of 2-hydroxyglutaric aciduria. caymanchem.comnih.gov

Research into Other Contexts of 2-Hydroxyglutarate Accumulation Beyond IDH Mutations (e.g., Hypoxia)

While IDH mutations are a well-known source of D-2-HG, recent research has revealed that 2-HG can also accumulate in other contexts, such as under hypoxic (low oxygen) conditions. frontiersin.org Interestingly, hypoxia primarily leads to the production of the L-enantiomer of 2-HG (L-2-HG). nih.gov This production is not mediated by IDH enzymes but rather by the promiscuous activity of other enzymes, most notably lactate (B86563) dehydrogenase A (LDHA). nih.gov

The use of octyl-(S)-2-hydroxyglutarate, the cell-permeable form of L-2-HG, has been instrumental in studying the functional consequences of hypoxia-induced L-2-HG accumulation. Research has shown that L-2-HG, much like its D-enantiomer, can inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations such as increased histone methylation. nih.gov This suggests that L-2-HG may play a role in the cellular response to hypoxia, a common feature of the tumor microenvironment. nih.gov

ConditionEnantiomer ProducedPrimary Enzyme InvolvedInvestigative ToolKey Finding
HypoxiaL-2-HydroxyglutarateLactate Dehydrogenase A (LDHA) nih.govOctyl-(S)-2-hydroxyglutarateInduces repressive histone methylation. nih.gov

Deciphering Immunosuppressive Roles of D-2-Hydroxyglutarate in In Vitro Models

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and other stromal components. It is now clear that D-2-HG, produced by IDH-mutant cancer cells, can act as an immunosuppressive metabolite, helping the tumor to evade the immune system. nih.govucsf.edu

Octyl-(R)-2-hydroxyglutarate is widely used in in vitro models to investigate these immunosuppressive effects. Studies have shown that D-2-HG can impair the function of various immune cells. For example, it can inhibit T-cell proliferation and cytotoxicity. nih.gov In dendritic cells, which are crucial for initiating an anti-tumor immune response, D-2-HG can impair their differentiation and function, leading to reduced T-cell activation. nih.gov This is achieved, in part, by altering the metabolic programming of these immune cells. haematologica.org By using octyl-(R)-2-hydroxyglutarate, researchers can precisely delineate the molecular pathways through which D-2-HG exerts its immunosuppressive effects, paving the way for the development of therapies that can overcome this immune evasion mechanism.

Methodological Approaches Utilizing Octyl α Hydroxyglutarate As a Research Tool

Rationale for Cell-Permeable Derivatives in Experimental Design

The study of the oncometabolite 2-hydroxyglutarate (2-HG) in a cellular context presents a significant challenge due to its charged nature, which limits its ability to passively diffuse across the lipophilic cell membrane. To overcome this, researchers have developed cell-permeable derivatives, such as Octyl-α-hydroxyglutarate, which is an esterified form of 2-HG. stemcell.comstemcell.com The addition of the octyl group increases the lipophilicity of the molecule, facilitating its entry into cells. Once inside, it is believed that cellular esterases cleave the octyl group, releasing 2-HG and allowing it to interact with intracellular targets. nih.gov This approach enables the controlled introduction of 2-HG into cells to mimic the high intracellular concentrations observed in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. stemcell.comstemcell.com The use of such derivatives is essential for elucidating the downstream effects of 2-HG accumulation on cellular processes.

Experimental Models for Investigating 2-Hydroxyglutarate Effects

The cell-permeable nature of this compound has made it a valuable reagent in a variety of experimental models designed to probe the biological consequences of elevated 2-HG levels.

This compound has been utilized in a range of cell lines to investigate the cellular impact of 2-HG. For instance, studies have employed this compound in HeLa cells, a human cervical cancer cell line, to explore its effects. medchemexpress.com Research has also been conducted using Normal Human Astrocytes (NHA) to understand the impact of 2-HG on non-cancerous glial cells, which is particularly relevant in the context of IDH-mutant gliomas. researchgate.net In NHA cells, treatment with octyl-D-2-hydroxyglutarate and octyl-L-2-hydroxyglutarate was shown to decrease the global content of 5-hydroxymethylcytosine (B124674) (5-hmC). researchgate.net

The application of this compound in specific cellular assays has been instrumental in characterizing the functional effects of 2-HG. It has been shown that 2-HG is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a broad class of enzymes that includes histone demethylases. stemcell.comcaymanchem.com By treating cells with this compound, researchers have been able to demonstrate increased levels of histone methylation, providing evidence for the in-vivo inhibition of these demethylases. nih.gov

Furthermore, studies have investigated the effect of 2-HG on the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. In lipopolysaccharide-activated macrophages, treatment with octyl-L-2-hydroxyglutarate was found to increase HIF-1α activity. nih.gov This effect was not observed with the D-enantiomer, highlighting the stereospecificity of 2-HG's biological activities. nih.gov

The compound is also used to explore the role of 2-HG in mitochondrial function. stemcell.comcaymanchem.com Research has shown that treating cancer cells with octyl-D-2-hydroxyglutarate can impact mitochondrial metabolism and cellular function, leading to a decrease in mitochondrial function and a shift in the balance of co-enzymes NAD and NADP to a more oxidative state. nih.gov Specifically, both D- and L-2-hydroxyglutarate have been found to bind to and inhibit ATP synthase, a key enzyme in mitochondrial energy production. nih.gov

Research Findings on the Functional Effects of this compound

Functional AssayCell Line/SystemKey FindingReference
Histone Demethylase ActivityU-87MG glioblastoma cellsTreatment with octyl-2-HG increased histone methylation levels, indicating inhibition of histone demethylases. nih.gov
HIF-1α LevelsBone-marrow-derived macrophages (BMDMs)Octyl-L-2-HG, but not octyl-D-2-HG, increased HIF-1α activity. nih.gov
Oxidative Mitochondrial ProcessesNCI-H460 cancer cellsTreatment with octyl-D-2-HG lowered mitochondrial function and shifted the cellular redox balance towards an oxidative state. nih.gov
ATP Synthase ActivityU87 glioblastoma cellsTreatment with octyl esters of 2-HG resulted in decreased cellular ATP content and a lower ATP/ADP ratio, consistent with ATP synthase inhibition. nih.gov

Analytical Strategies for 2-Hydroxyglutarate and its Derivatives in Research

Accurate measurement of 2-HG and its derivatives is crucial for understanding its role in both normal physiology and disease. Advanced analytical techniques are employed to quantify these metabolites in various biological samples.

To ensure the accuracy and reproducibility of quantitative analyses, isotopically labeled internal standards are essential. Deuterium-labeled this compound, specifically (2R)-Octyl-α-hydroxyglutarate-d17, is used as an internal standard for the quantification of (2R)-octyl-α-hydroxyglutarate by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The known concentration of the labeled standard allows for precise determination of the endogenous or exogenously supplied unlabeled compound in a sample, correcting for variations in sample preparation and instrument response.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful and widely used techniques for the analysis of 2-HG and its derivatives in biological matrices. nih.govresearchgate.net These methods offer high sensitivity and selectivity, which are necessary for accurately measuring the levels of these oncometabolites in complex samples such as cell extracts, tissues, and biofluids. nih.govresearchgate.net Chiral chromatography methods coupled with mass spectrometry are particularly important for distinguishing between the D- and L-enantiomers of 2-HG, which can have different biological activities. researchgate.netsigmaaldrich.com These analytical approaches are fundamental to cancer research, enabling the identification and quantification of oncometabolites that can serve as biomarkers or therapeutic targets. nih.govresearchgate.net

Analytical Techniques for this compound and Related Compounds

TechniqueApplicationKey AdvantagesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of 2-hydroxyglutarate enantiomers and their derivatives.High sensitivity and selectivity, especially when coupled with chiral columns for enantiomeric separation. nih.govresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of a wide range of metabolites, including non-volatile and thermally unstable compounds like 2-HG.Versatile for complex biological samples and can be coupled with chiral chromatography for enantioselective analysis. nih.govresearchgate.netsigmaaldrich.comsilantes.com
Isotope-Labeled Internal Standards (e.g., this compound-d17)Accurate quantification in GC-MS and LC-MS analyses.Corrects for sample loss and ionization variability, ensuring precise measurement. caymanchem.com

Comparative Studies with Octyl-α-ketoglutarate in Research Settings

The juxtaposition of this compound and Octyl-α-ketoglutarate in experimental designs provides a powerful method for elucidating the specific effects of inhibiting α-KG-dependent dioxygenases. By first inducing a state of enzyme inhibition with this compound and then rescuing the phenotype with the addition of Octyl-α-ketoglutarate, researchers can confidently attribute the observed effects to the modulation of this specific enzymatic pathway. This "inhibition-rescue" model is a cornerstone of pharmacological and cell biology studies.

The primary mechanism at play is competitive inhibition. This compound competes with the endogenous substrate α-ketoglutarate for the active site of dioxygenase enzymes. By increasing the intracellular concentration of α-ketoglutarate through the addition of its cell-permeable form, Octyl-α-ketoglutarate, the inhibitory effect of this compound can be overcome.

Detailed Research Findings

Comparative studies have yielded significant insights into the roles of α-KG-dependent dioxygenases in various cellular processes, most notably in histone methylation and the regulation of hypoxia-inducible factor 1-alpha (HIF-1α).

Impact on Histone Demethylation:

A key class of α-KG-dependent dioxygenases is the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes are crucial for removing methyl groups from histone proteins, thereby playing a pivotal role in epigenetic regulation of gene expression. Research has demonstrated that treatment of cells with this compound leads to an increase in global histone methylation levels due to the inhibition of these demethylases. The addition of Octyl-α-ketoglutarate has been shown to reverse this effect, confirming that the observed hypermethylation is a direct consequence of reduced histone demethylase activity.

Table 1: Comparative Effects on Histone H3 Lysine (B10760008) 9 Dimethylation (H3K9me2)
Treatment ConditionRelative H3K9me2 Level (Normalized to Control)Key Finding
Control (Vehicle)1.0Baseline level of histone methylation.
This compound2.5Significant increase in H3K9me2, indicating inhibition of histone demethylases.
This compound + Octyl-α-ketoglutarate1.2Reversal of hypermethylation, demonstrating competitive rescue of enzyme activity.

Modulation of HIF-1α Stability:

Prolyl hydroxylases (PHDs) are another critical family of α-KG-dependent dioxygenases. They play a central role in the cellular oxygen-sensing pathway by hydroxylating proline residues on the HIF-1α transcription factor. This hydroxylation marks HIF-1α for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, even in the presence of oxygen, a state known as pseudohypoxia. Conversely, Octyl-α-ketoglutarate, by acting as a substrate for PHDs, can promote the degradation of HIF-1α and reverse the stabilizing effects of this compound. This has been instrumental in studying the downstream effects of HIF-1α signaling. nih.govnih.gov

Table 2: Comparative Effects on HIF-1α Protein Levels
Treatment ConditionRelative HIF-1α Protein Level (Normalized to Control)Key Finding
Control (Vehicle)1.0Baseline level of HIF-1α protein.
This compound4.8Marked stabilization and accumulation of HIF-1α, indicating prolyl hydroxylase inhibition.
This compound + Octyl-α-ketoglutarate1.5Significant reduction in HIF-1α levels, demonstrating the restoration of prolyl hydroxylase activity.

Influence on TET Dioxygenases:

The Ten-Eleven Translocation (TET) family of enzymes are α-KG-dependent dioxygenases that are fundamental to DNA demethylation. They catalyze the oxidation of 5-methylcytosine (B146107) (5mC), an epigenetic mark associated with gene silencing. This compound has been shown to inhibit TET activity, leading to alterations in the DNA methylation landscape. The use of Octyl-α-ketoglutarate in conjunction with its inhibitory counterpart helps to confirm that the observed changes in DNA methylation are a direct result of TET enzyme modulation. acs.orgnih.gov

Table 3: Comparative Effects on TET2 Dioxygenase Activity
Treatment ConditionRelative TET2 Activity (% of Control)Key Finding
Control (Vehicle)100%Baseline TET2 enzymatic activity.
This compound35%Significant inhibition of TET2 activity.
This compound + Octyl-α-ketoglutarate85%Substantial rescue of TET2 activity, confirming competitive inhibition.

The comparative use of this compound and Octyl-α-ketoglutarate provides a robust and elegant experimental framework. It allows researchers to dissect the intricate roles of α-KG-dependent dioxygenases in cellular physiology and pathology, paving the way for a deeper understanding of diseases such as cancer and metabolic disorders.

Q & A

Q. What is the mechanistic role of octyl-α-hydroxyglutarate in studying IDH1/IDH2-mutated cancers?

this compound (Octyl-2-HG) is a cell-permeable derivative of the oncometabolite 2-hydroxyglutarate (2-HG). It competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, such as histone demethylases and DNA repair enzymes, mimicking the effects of mutant IDH1/IDH2 in cancers. Researchers use it to investigate metabolic reprogramming, epigenetic dysregulation, and impaired homologous recombination repair in IDH-mutant models. Methodologically, dose-response assays (e.g., 0.1–10 μM) are recommended to assess its impact on histone methylation (H3K9me3) or PARP inhibitor sensitivity .

Q. How should this compound be prepared and stored for in vitro experiments?

Octyl-2-HG is supplied as a crystalline solid. For stock solutions:

  • Dissolve in ethanol (20 mg/mL), DMSO (10 mg/mL), or DMF (10 mg/mL) under inert gas purging to prevent oxidation.
  • Further dilute in PBS (5 mg/mL) for aqueous experiments.
  • Avoid storing aqueous solutions >24 hours due to instability. Storage: -20°C for long-term stability (≥4 years). Always confirm residual solvent concentrations (e.g., DMSO <0.1%) to avoid confounding effects .

Q. What controls are essential when using this compound in cell-based assays?

  • Negative controls : Wild-type α-KG (to reverse Octyl-2-HG effects).
  • Isomer controls : (2R)- vs. (2S)-octyl-α-hydroxyglutarate, as stereochemistry influences cellular uptake and activity (e.g., (2R) mimics D-2-HG in IDH1-mutant models, while (2S) may induce off-target DNA damage) .
  • Solvent controls : Match organic solvent concentrations (e.g., DMSO) across treatment groups.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s effects across studies?

Discrepancies often arise from:

  • Isomer specificity : (2R)-Octyl-2-HG predominantly inhibits α-KG-dependent enzymes, while (2S)-isoforms may induce DNA double-strand breaks (DSBs) via unclear mechanisms .
  • Cell-line variability : IDH1-WT vs. mutant lines (e.g., HeLa vs. U87-MG) show differential metabolic responses. Validate models using IDH1-R132H knock-in systems.
  • Assay conditions : Monitor oxygen levels, as hypoxia amplifies 2-HG’s inhibition of prolyl hydroxylases .

Q. What experimental strategies optimize the use of this compound in vivo?

  • Dosing : Administer intraperitoneally (10–50 mg/kg) with solubility enhancers (e.g., cyclodextrin) to improve bioavailability.
  • Pharmacodynamic markers : Measure plasma 2-HG levels via LC-MS and correlate with tumor α-KG/2-HG ratios.
  • Combination therapies : Pair with PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in IDH-mutant cancers, but validate synergy using Chou-Talalay assays .

Q. How does this compound’s stability affect longitudinal studies?

  • In vitro : Use fresh aqueous solutions and avoid repeated freeze-thaw cycles.
  • In vivo : Monitor metabolite stability via longitudinal serum/urine metabolomics. Degradation products (e.g., free 2-HG) may confound results.
  • Storage : For long-term stability, lyophilize aliquots under nitrogen and store at -80°C .

Methodological Considerations

Q. What assays best quantify this compound’s inhibition of α-KG-dependent enzymes?

  • Histone demethylation : Immunoblotting for H3K9me3 or H3K27me3 in treated vs. untreated cells.
  • DNA repair : γH2AX foci quantification to assess homologous recombination deficiency.
  • Enzymatic assays : Use purified dioxygenases (e.g., TET2 or ALKBH5) with α-KG as a co-substrate in vitro .

Q. How to differentiate on-target vs. off-target effects of this compound?

  • Rescue experiments : Co-treatment with cell-permeable α-KG (5 mM) to reverse enzyme inhibition.
  • CRISPR/Cas9 : Knock out target enzymes (e.g., KDM4A) to confirm phenotype specificity.
  • Metabolomic profiling : Compare intracellular 2-HG levels and TCA cycle intermediates via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.